Amifostine trihydrate Amifostine trihydrate Amifostine is a prodrug that through dephosphorylation by alkaline phosphatase is converted to an active thiol, WR 1065 that has free radical scavenging, DNA protective, and hypoxia inducing activities. Because of the differential expression of alkaline phosphatase in normal versus neoplastic tissues, the cytoprotection conferred by amifostine is selective, enabling as much as 100-fold greater accumulation of WR 1065 in normal tissues than in tumor cells. Amifostine has been used to reduce toxicity in normal tissues exposed to radiation or chemotherapeutic agents. In mouse fibroblasts and various cancer cells, amifostine (IC50 = 4 mM) has been shown to activate p53 protein, to induce the expression of the cyclin-dependent kinase inhibitor p21, and to arrest cells at the G1/S transition through a p53-dependent mechanism.
Brand Name: Vulcanchem
CAS No.: 112901-68-5
VCID: VC0000245
InChI: InChI=1S/C5H15N2O3PS.3H2O/c6-2-1-3-7-4-5-12-11(8,9)10;;;/h7H,1-6H2,(H2,8,9,10);3*1H2
SMILES: C(CN)CNCCSP(=O)(O)O.O.O.O
Molecular Formula: C5H21N2O6PS
Molecular Weight: 268.27 g/mol

Amifostine trihydrate

CAS No.: 112901-68-5

APIs

VCID: VC0000245

Molecular Formula: C5H21N2O6PS

Molecular Weight: 268.27 g/mol

Amifostine trihydrate - 112901-68-5

CAS No. 112901-68-5
Product Name Amifostine trihydrate
Molecular Formula C5H21N2O6PS
Molecular Weight 268.27 g/mol
IUPAC Name 2-(3-aminopropylamino)ethylsulfanylphosphonic acid;trihydrate
Standard InChI InChI=1S/C5H15N2O3PS.3H2O/c6-2-1-3-7-4-5-12-11(8,9)10;;;/h7H,1-6H2,(H2,8,9,10);3*1H2
Standard InChIKey TXQPXJKRNHJWAX-UHFFFAOYSA-N
SMILES C(CN)CNCCSP(=O)(O)O.O.O.O
Canonical SMILES C(CN)CNCCSP(=O)(O)O.O.O.O
Appearance Assay:≥95%A crystalline solid
Description Amifostine is a prodrug that through dephosphorylation by alkaline phosphatase is converted to an active thiol, WR 1065 that has free radical scavenging, DNA protective, and hypoxia inducing activities. Because of the differential expression of alkaline phosphatase in normal versus neoplastic tissues, the cytoprotection conferred by amifostine is selective, enabling as much as 100-fold greater accumulation of WR 1065 in normal tissues than in tumor cells. Amifostine has been used to reduce toxicity in normal tissues exposed to radiation or chemotherapeutic agents. In mouse fibroblasts and various cancer cells, amifostine (IC50 = 4 mM) has been shown to activate p53 protein, to induce the expression of the cyclin-dependent kinase inhibitor p21, and to arrest cells at the G1/S transition through a p53-dependent mechanism.
Synonyms Amifostine
Amifostine Anhydrous
Amifostine Disodium Salt
Amifostine Monohydrate
Amifostine Monohydrochloride
Amifostine Trihydrate
Aminopropyl Aminoethylthiophosphate
Aminopropylaminoethylthiophosphate
Aminopropylaminoethylthiophosphoric Acid
APAETP
Ethanethiol, 2-((3-aminopropyl)amino)-, dihydrogen phosphate (ester), trihydrate
Ethiofos
Ethiofos Anhydrous
Ethyol
Gammaphos
NSC 296961
NSC-296961
NSC296961
S-(N-(3-Aminopropyl)-2-aminoethyl)thiophosphoric Acid
WR 2721
WR-2721
WR2721
YM 08310
YM-08310
YM08310
PubChem Compound 148139
Last Modified Nov 11 2021
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